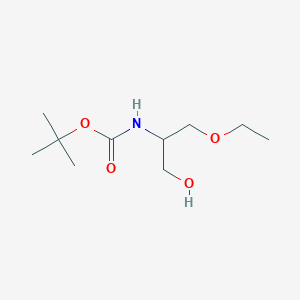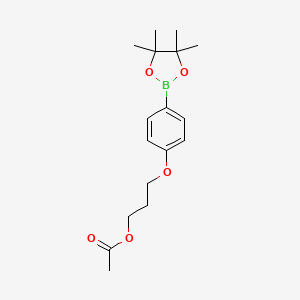
(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate, also known as (1R,2R)-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine diphosphate, is a compound that has a wide range of uses in scientific research applications. It is a white solid with a melting point of 230-232 °C and a purity of 98%. It is an organic compound that has been used in various biochemical and physiological studies due to its ability to act as a phosphorylating agent. This compound has been used in various studies to investigate the mechanism of action of certain proteins and enzymes, as well as to study the biochemical and physiological effects of certain compounds on various biological systems.
Applications De Recherche Scientifique
(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate has been used in a wide range of scientific research applications. It has been used as a phosphorylating agent in the study of various proteins and enzymes. It has also been used as a substrate in biochemical and physiological studies. Additionally, it has been used in the study of the mechanism of action of certain compounds and drugs, as well as in the study of the biochemical and physiological effects of certain compounds on various biological systems.
Mécanisme D'action
Target of Action
It is known to be a chiral nitrogen ligand , which suggests that it may interact with various biochemical entities in an enantioselective manner.
Mode of Action
As a chiral nitrogen ligand, it likely interacts with its targets in a manner that depends on the spatial arrangement of its atoms, leading to enantioselective effects .
Biochemical Pathways
Given its role as a chiral nitrogen ligand, it may be involved in a variety of biochemical reactions where enantioselectivity is important .
Result of Action
As a chiral nitrogen ligand, it is likely to have enantioselective effects, but the specific outcomes would depend on the biochemical context .
Action Environment
It is noted to be air sensitive and should be stored in a dark place under an inert atmosphere .
Avantages Et Limitations Des Expériences En Laboratoire
The use of (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate in lab experiments has a number of advantages. It is a relatively inexpensive compound and is widely available. Additionally, it is highly stable and has a high purity of 98%. However, there are also some limitations to its use. It is a relatively large molecule, which can make it difficult to use in some experiments. Additionally, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for the use of (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate in scientific research. It could be used to study the mechanism of action of certain drugs on various biological systems. Additionally, it could be used to study the biochemical and physiological effects of certain compounds on various biological systems. Furthermore, it could be used to study the effects of certain compounds on the nervous system, endocrine system, and immune system. Finally, it could be used to study the effects of certain compounds on the development of certain diseases, such as cancer.
Méthodes De Synthèse
The synthesis of (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate is generally achieved through a two-step process. The first step involves the reaction of 1,2-diaminobenzene with 3,5-dimethylphenol in an acidic medium. This reaction results in the formation of (1R,2R)-1,2-bis(3,5-dimethylphenyl)-1,2-diaminobenzene. The second step involves the reaction of the (1R,2R)-1,2-bis(3,5-dimethylphenyl)-1,2-diaminobenzene with phosphoric acid, which results in the formation of (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate.
Propriétés
IUPAC Name |
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine;phosphoric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.H3O4P/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16;1-5(2,3)4/h5-10,17-18H,19-20H2,1-4H3;(H3,1,2,3,4)/t17-,18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGAFBRVLBNCX-JAXOOIEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














